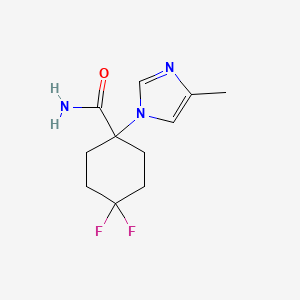![molecular formula C14H13N3OS B8331375 5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine](/img/structure/B8331375.png)
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine is a heterocyclic compound that combines a pyridine ring with a benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-aminopyridine, undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The N-monomethylated pyridine derivative is then coupled with 6-methoxybenzothiazole using a Suzuki-Miyaura coupling reaction. This reaction employs a palladium catalyst and a boronic acid derivative of the benzothiazole.
Purification: The final product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-aminopyridine: A precursor in the synthesis of the target compound.
6-methoxybenzothiazole: Another precursor used in the coupling reaction.
2-aminopyrimidine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine is unique due to its combined pyridine and benzothiazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C14H13N3OS |
|---|---|
Peso molecular |
271.34 g/mol |
Nombre IUPAC |
5-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C14H13N3OS/c1-15-13-6-3-9(8-16-13)14-17-11-5-4-10(18-2)7-12(11)19-14/h3-8H,1-2H3,(H,15,16) |
Clave InChI |
WTPFYRRDZLLVQS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B8331296.png)






![4-Chloro-6-[2-(methoxy)ethylamino]-2-(4-tolyl)pyrimidine](/img/structure/B8331354.png)






